1-Bromo-3-chloro-5-(chloromethyl)benzene

Vue d'ensemble

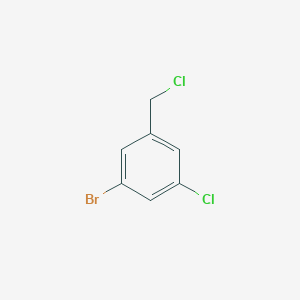

Description

1-Bromo-3-chloro-5-(chloromethyl)benzene is an organic compound with the molecular formula C7H5BrCl2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and chloromethyl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-5-(chloromethyl)benzene can be synthesized through several methods. One common method involves the bromination and chlorination of benzene derivatives. For instance, starting with 1-bromo-3-chlorobenzene, the chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination and bromination processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-3-chloro-5-(chloromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium amide (NaNH2) and other strong bases, which facilitate the substitution of halogen atoms.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives.

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

One of the primary applications of 1-Bromo-3-chloro-5-(chloromethyl)benzene is in the synthesis of pharmaceutical compounds. The presence of multiple halogens allows for versatile reactivity, making it an ideal intermediate for constructing more complex structures.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the use of this compound as a key intermediate in synthesizing novel anticancer agents. For instance, derivatives synthesized from this compound have shown promising activity against various cancer cell lines, highlighting its potential in drug discovery and development.

Organic Synthesis Reactions

This compound serves as a substrate in various organic reactions, including nucleophilic substitutions and coupling reactions.

Example: Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, this compound can react with nucleophiles such as amines or alcohols to form new carbon-nitrogen or carbon-oxygen bonds. This property is particularly useful in developing agrochemicals and fine chemicals.

Catalytic Applications

The compound has been investigated as a test substrate for catalytic systems aimed at enhancing reaction efficiencies in organic synthesis.

Case Study: Cyanation Reactions

Recent studies have explored using this compound as a substrate for cyanation reactions facilitated by novel catalytic systems. These reactions are significant for introducing cyano groups into aromatic compounds, which are vital for synthesizing pharmaceuticals and agrochemicals.

Material Science

In material science, this compound is utilized in the development of polymeric materials and coatings due to its reactive properties.

Application: Functionalized Polymers

The compound can be used to create functionalized polymers through radical polymerization methods. These polymers exhibit enhanced properties such as increased thermal stability and chemical resistance, making them suitable for various industrial applications.

Environmental Chemistry

Research into the environmental impact of halogenated compounds has also highlighted the importance of studying this compound.

Example: Degradation Studies

Studies on the degradation pathways of this compound in environmental settings help understand its persistence and potential ecological risks. Such research is crucial for developing strategies to mitigate the environmental impact of halogenated organic pollutants.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for synthesizing complex drugs | Anticancer agents |

| Organic Synthesis | Substrate for nucleophilic substitutions | Formation of carbon-nitrogen/oxygen bonds |

| Catalytic Applications | Test substrate for catalytic systems | Cyanation reactions |

| Material Science | Development of functionalized polymers | Enhanced thermal stability materials |

| Environmental Chemistry | Studies on degradation pathways to assess ecological impact | Understanding persistence in environmental settings |

Mécanisme D'action

The mechanism of action of 1-bromo-3-chloro-5-(chloromethyl)benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the compound undergoes a two-step mechanism characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion . This mechanism is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which stabilize the intermediate formed during the reaction .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromo-3-chlorobenzene: Similar in structure but lacks the chloromethyl group.

1-Bromo-4-(chloromethyl)benzene: Similar but with different positions of the substituents.

1-Bromo-3-chloro-5-fluorobenzene: Similar but with a fluorine atom instead of a chloromethyl group.

Uniqueness

1-Bromo-3-chloro-5-(chloromethyl)benzene is unique due to the presence of both bromine and chlorine atoms along with a chloromethyl group on the benzene ring. This combination of substituents provides distinct reactivity and makes it a valuable intermediate in organic synthesis .

Activité Biologique

1-Bromo-3-chloro-5-(chloromethyl)benzene, a dichlorobenzene derivative, has gained attention in medicinal and agricultural chemistry due to its diverse biological activities. This compound features a bromine atom and two chlorine substituents on a benzene ring, which may influence its reactivity and biological interactions. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes a benzene ring with bromine and chloromethyl groups, which can significantly affect its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 221.47 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains, revealing promising results.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

This data suggests that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Mutagenicity

The potential cytotoxic effects of this compound have been investigated in various cell lines. Studies have shown that at higher concentrations, the compound exhibits cytotoxic effects, which could limit its therapeutic applications.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 15 |

| A549 | 25 |

Furthermore, mutagenicity assessments indicate that this compound may pose genetic risks under certain exposure conditions. The results suggest that while it has beneficial antimicrobial properties, caution is warranted regarding its safety profile.

Case Studies

- Antibacterial Activity : In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of halogenated benzene compounds, including this compound. The study found that modifications to the chloromethyl group significantly enhanced antibacterial activity against resistant strains of bacteria .

- Cytotoxic Effects : A case study examined the cytotoxic effects of the compound on human cancer cell lines. The findings indicated that while the compound inhibited cell growth effectively, it also induced apoptosis at higher concentrations, highlighting its dual role as both an anticancer agent and a potential toxin .

Propriétés

IUPAC Name |

1-bromo-3-chloro-5-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIFIXIYJJOHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.